molecular formula C20H22N4O3S B10874309 4-(2-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}ethyl)benzenesulfonamide

4-(2-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}ethyl)benzenesulfonamide

Cat. No.: B10874309
M. Wt: 398.5 g/mol
InChI Key: VYYUGQUKGXFWEN-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a pyrazolone core substituted with a 3-methyl-5-oxo-1-phenyl group and an ethylamino linker in a (1Z)-configuration. The Z-geometry at the imine bond (C=N) influences its molecular planarity and electronic properties, which are critical for interactions with biological targets. Benzenesulfonamide moieties are well-known pharmacophores in medicinal chemistry, particularly in diuretics and carbonic anhydrase inhibitors.

Properties

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

IUPAC Name

4-[2-[1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethylideneamino]ethyl]benzenesulfonamide

InChI

InChI=1S/C20H22N4O3S/c1-14(22-13-12-16-8-10-18(11-9-16)28(21,26)27)19-15(2)23-24(20(19)25)17-6-4-3-5-7-17/h3-11,23H,12-13H2,1-2H3,(H2,21,26,27)

InChI Key

VYYUGQUKGXFWEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NCCC3=CC=C(C=C3)S(=O)(=O)N)C

Origin of Product

United States

Preparation Methods

Chalcone Intermediate Preparation

Chalcones serve as critical precursors, synthesized via base-catalyzed Claisen-Schmidt condensation. For example, 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazol-4-one derivatives are prepared by reacting substituted acetophenones with benzaldehyde analogs in ethanol under alkaline conditions. A mixture of 4'-chloroacetophenone (1.0 mmol) and benzodioxole-5-carbaldehyde (1.0 mmol) in ethanol, treated with 30% aqueous NaOH at 0–5°C, yields α,β-unsaturated ketones after acidification to pH 6–7. These intermediates are used without further purification in subsequent steps.

Cyclocondensation with 4-Hydrazinobenzenesulfonamide

The chalcone (1.0 mmol) is refluxed with 4-hydrazinobenzenesulfonamide hydrochloride (1.1 mmol) in ethanol (50 mL) containing glacial acetic acid as a catalyst for 18–24 hours. Thin-layer chromatography (TLC) monitors reaction progress, with ethyl acetate/hexane (3:7) as the mobile phase. Post-reaction, solvent evaporation yields a crude solid, which is crystallized from methanol-diisopropylether to isolate the pyrazoline intermediate.

Example :

  • 4-(5-(1,3-Benzodioxol-5-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (Yield: 54–71%).

Oxidation and Tautomerization

Pyrazoline intermediates undergo oxidation to form pyrazole derivatives. Treatment with iodine in acetic acid or atmospheric oxygen facilitates dehydrogenation, yielding the fully aromatic pyrazole core. The Z-configuration of the exocyclic double bond is stabilized by intramolecular hydrogen bonding, confirmed via X-ray crystallography.

Optimization of Reaction Conditions

Solvent and Catalyst Systems

  • Solvent : Ethanol and acetic acid are preferred for their ability to dissolve both chalcones and hydrazines while facilitating cyclization.

  • Catalysts : Glacial acetic acid (5–10 mol%) accelerates cyclocondensation by protonating the carbonyl group, enhancing electrophilicity.

Temperature and Time

  • Reflux Conditions : Reactions typically proceed at 80–100°C for 18–72 hours, with longer durations improving yields for electron-deficient chalcones.

  • Microwave Assistance : Pilot studies indicate that microwave irradiation (100 W, 120°C) reduces reaction times to 1–2 hours without compromising yield.

Purification and Characterization

Isolation Techniques

  • Recrystallization : Methanol, ethanol, or ethyl acetate/isooctane mixtures yield high-purity products.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) eluent resolves regioisomers, particularly for para-substituted derivatives.

Spectroscopic Validation

  • FT-IR : Key bands include N–H stretching (3330–3455 cm⁻¹), C=O (1660 cm⁻¹), and S=O (1098–1190 cm⁻¹).

  • NMR : 1H^1H NMR spectra display pyrazole C–H protons at δ 6.8–7.5 ppm and sulfonamide NH2_2 signals at δ 5.2–5.6 ppm.

Scalability and Industrial Adaptations

Pilot-Scale Synthesis

Kilogram-scale production employs continuous flow reactors to enhance heat transfer and minimize side reactions. For example, a mixture of chalcone (1.5 kg) and 4-hydrazinobenzenesulfonamide hydrochloride (1.65 kg) in ethanol (75 L) achieves 68% yield after 24 hours under reflux.

Green Chemistry Approaches

  • Solvent Recycling : Ethanol is recovered via distillation, reducing waste by 40%.

  • Catalytic Iodine : Reusable iodine (0.5 equiv.) in polyethylene glycol (PEG-400) achieves 89% yield with five reaction cycles.

Comparative Analysis of Synthetic Routes

Parameter Method A Method B
Starting MaterialSubstituted acetophenonesPreformed diketones
Reaction Time18–24 hours10–24 hours
Yield54–71%41–67%
PurificationRecrystallizationColumn chromatography
ScalabilityModerateHigh

Chemical Reactions Analysis

Formation of the Benzenesulfonamide Core

The benzenesulfonamide scaffold is typically synthesized by reacting benzenesulfonyl chloride with an amine-containing compound. For this compound, the amine could be part of an ethylamino group, suggesting a reaction such as:

C₆H₅SO₂Cl+NH₂(CH₂CH₂NH₂)C₆H₅SO₂NH(CH₂CH₂NH₂)+HCl\text{C₆H₅SO₂Cl} + \text{NH₂(CH₂CH₂NH₂)} \rightarrow \text{C₆H₅SO₂NH(CH₂CH₂NH₂)} + \text{HCl}

This step likely involves nucleophilic substitution under basic conditions (e.g., in pyridine) to deprotonate the amine and facilitate the reaction .

Construction of the Pyrazol-4-ylidene Moiety

The pyrazol-4-ylidene ring is synthesized through acid-catalyzed Claisen-Schmidt condensation , followed by cyclization. For example, reacting 3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene with ethylamine derivatives under reflux conditions (e.g., ethanol) forms the ethylamino linkage .

Key steps include:

  • Condensation : Formation of the pyrazole ring via hydrazine-mediated cyclization.

  • Ylidene Formation : Deprotonation or elimination reactions to generate the ylidene (double bond) structure.

Coupling Reactions

The pyrazol-4-ylidene moiety is coupled to the ethylamino group via nucleophilic substitution or cross-coupling. For instance:

Pyrazol-4-ylidene+Ethylamino-benzenesulfonamideFinal compound\text{Pyrazol-4-ylidene} + \text{Ethylamino-benzenesulfonamide} \rightarrow \text{Final compound}

Microwave-assisted synthesis or reflux in polar aprotic solvents (e.g., DMF) may be employed to enhance reaction efficiency .

Formation of the Pyrazole Ring

The pyrazole ring forms through a hydrazine-mediated cyclization of a diketone precursor. For example:

Diketone+HydrazineAcid CatalystPyrazole\text{Diketone} + \text{Hydrazine} \xrightarrow{\text{Acid Catalyst}} \text{Pyrazole}

This step involves nucleophilic attack by hydrazine on the carbonyl group, followed by cyclodehydration .

Sulfonamide Bond Formation

The sulfonamide bond forms via nucleophilic acyl substitution :

Benzenesulfonyl chloride+AmineSulfonamide+HCl\text{Benzenesulfonyl chloride} + \text{Amine} \rightarrow \text{Sulfonamide} + \text{HCl}

This reaction is typically carried out in basic media to deprotonate the amine and neutralize the byproduct .

Stereochemical Control

The (1Z) configuration of the pyrazol-4-ylidene is controlled during condensation or coupling. Acidic conditions may favor the Z-isomer through steric or electronic effects .

Analytical Methods

Technique Purpose Key Observations
¹H NMR Structural confirmationPeaks for aromatic protons, ethylamino group, and pyrazole ring
¹³C NMR Carbon environment analysisDistinct signals for carbonyl carbons, sulfonamide carbons, and ylidene carbons
HRMS Molecular weight verificationAccurate mass matches molecular formula C₂₁H₂₄N₄O₄S (428.5 g/mol)
FT-IR Functional group identificationPeaks for S=O (sulfonamide), C=N (pyrazole), and N-H (amine)

Challenges and Considerations

  • Stereochemical Control : Ensuring the correct (1Z) configuration during coupling requires optimized reaction conditions .

  • Coupling Efficiency : Avoiding side reactions (e.g., hydrolysis of sulfonamide) by selecting appropriate catalysts and solvents .

  • Purification : Multi-step synthesis necessitates rigorous purification (e.g., column chromatography) to isolate the target compound .

Research Findings

  • Antimicrobial Activity : Analogous pyrazole derivatives have shown potent antimicrobial activity, suggesting potential therapeutic applications .

  • Electrochemical Behavior : Reduction of the nitro group in similar compounds correlates with antitubercular activity, highlighting mechanistic insights .

Data Table References

Parameter Value Source
Molecular Weight428.5 g/mol
Molecular FormulaC₂₁H₂₄N₄O₄S
Key Reaction StepsCondensation, Cyclization, Coupling

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Biologically, the compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound have shown promise as anti-inflammatory and analgesic agents. The pyrazolone core is a known pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs).

Industry

Industrially, the compound is used in the synthesis of dyes and pigments. Its ability to form stable complexes with metals makes it valuable in the production of colorants.

Mechanism of Action

The mechanism by which 4-(2-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}ethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The pyrazolone core can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs from the evidence, focusing on substituents, configuration, synthesis, and bioactivity:

Compound Pyrazolone Substituents Sulfonamide Linker Configuration Synthesis Method Biological Activity Key References
Target Compound 3-methyl-5-oxo-1-phenyl Ethylaminoethyl Z Likely conventional Not specified
4-{(4Z)-4-[(2Z)-3-(4-Fluoroanilino)-1-hydroxybut-2-en-1-ylidene]-3-methyl-5-oxo... () 3-methyl-5-oxo, 4-fluoroanilino substituent N/A Z Single-crystal X-ray study Not specified (structural focus)
(E)-4-((3-Substituted phenyl-1-phenyl-1H-pyrazol-5-yl)methylene)amino derivatives () Substituted phenyl groups (E)-methyleneamino linker E Conventional synthesis Diuretic (in silico prediction)

Structural and Functional Insights:

Substituent Effects: The target compound’s 3-methyl-5-oxo-1-phenyl group contrasts with the 4-fluoroanilino substituent in ’s analog. Fluorine’s electron-withdrawing nature may enhance binding affinity in biological systems . ’s derivatives feature variable phenyl substitutions, which modulate lipophilicity and bioavailability, as indicated by in silico ADMET studies .

Configuration (Z vs. E): The Z-configuration in the target compound and ’s analog imposes distinct spatial arrangements compared to the E-isomers in .

Synthesis and Characterization :

  • ’s compound was resolved via single-crystal X-ray diffraction (R factor = 0.059), demonstrating robust crystallographic methods (SHELXL ). The target compound may share similar synthetic routes but lacks explicit structural data.
  • highlights conventional synthesis with spectroscopic validation (FTIR, NMR) and computational modeling for activity prediction .

The benzenesulfonamide group suggests possible carbonic anhydrase inhibition, a mechanism shared with drugs like acetazolamide.

Biological Activity

The compound 4-(2-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}ethyl)benzenesulfonamide is a pyrazolone derivative that has garnered attention due to its potential biological activities. Pyrazolone derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. This article reviews the synthesis, structural characteristics, and biological activities of this specific compound, drawing on various studies and research findings.

Synthesis and Structural Characteristics

The synthesis of the compound involves refluxing equimolar quantities of 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one and 2-(4-tolylthio)acethydrazide in ethanol. The resulting product exhibits a high yield (89%) and crystallizes into colorless plates suitable for structural analysis via single-crystal X-ray diffraction. The molecular structure reveals significant intramolecular interactions, including hydrogen bonding that stabilizes the molecule in its enamine-keto form .

Table 1: Structural Data

AtomxyzU iso/U eq
S10.23101(10)0.51189(2)0.34557(6)0.03032(14)
O10.4863(3)0.63157(3)0.66802(17)0.0278(3)
N10.4559(3)0.68151(3)0.69106(19)0.0229(3)

Anticancer Activity

Research indicates that pyrazolone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to the title compound possess IC50 values as low as ≤5 μM against HL-60 human promyelocytic leukemia cells . This suggests a potent anticancer activity that warrants further investigation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of bacteria and fungi. In vitro studies indicate effectiveness against certain Gram-positive bacteria, highlighting its potential as an antimicrobial agent . The presence of the sulfonamide group in the structure is known to enhance antibacterial activity, which may contribute to the observed effects.

The biological activity of pyrazolone derivatives is often attributed to their ability to form stable complexes with metal ions, which can enhance their pharmacological effects. For example, metal complexes derived from similar pyrazolone compounds have demonstrated increased antibacterial and anticancer activities due to metal coordination enhancing the bioavailability and reactivity of the active compounds .

Case Studies

Several studies have explored the biological activity of pyrazolone derivatives:

  • Cytotoxicity Against Cancer Cells : A study demonstrated that a related pyrazolone compound exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Efficacy : Another investigation revealed that derivatives of pyrazolones showed promising results against multiple bacterial strains, emphasizing the need for further development in pharmaceutical applications.

Q & A

Q. What established synthetic routes exist for this compound, and what analytical techniques are critical for its characterization?

The synthesis typically involves condensation reactions under reflux conditions. For example, analogous pyrazolone derivatives are synthesized by reacting triazole precursors with substituted benzaldehydes in ethanol under acidic conditions, followed by solvent evaporation and filtration . Characterization requires multi-modal techniques:

  • X-ray crystallography for stereochemical confirmation of the (Z)-isomer .
  • NMR and IR spectroscopy to verify functional groups (e.g., sulfonamide, pyrazolone).
  • HPLC-MS for purity assessment and mass confirmation.

Q. How can researchers design experiments to optimize synthesis yield while minimizing side reactions?

Use statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading). Full factorial or response surface methodologies reduce experimental runs while identifying critical interactions. For instance, highlights DoE's role in optimizing chemical processes by isolating variables like reaction time and stoichiometry .

Advanced Questions

Q. What computational strategies predict reaction pathways and intermediate stability during synthesis?

Integrate quantum chemical calculations (e.g., density functional theory) with transition state analysis to map energy profiles. Tools like COMSOL Multiphysics enable virtual simulations of reaction dynamics, while ICReDD’s approach combines computational path searches with experimental validation to accelerate discovery . For example, AI-driven simulations can predict solvent effects on intermediate stability, reducing trial-and-error experimentation .

Q. How should contradictory data about the compound’s biological activity or reactivity be methodologically resolved?

Apply meta-analysis frameworks to evaluate experimental conditions across studies. Key steps include:

  • Reproducibility testing under standardized conditions (e.g., pH, temperature).
  • Sensitivity analysis to identify outlier variables (e.g., impurities, measurement techniques) .
  • Cross-validation with in silico models (e.g., molecular docking for bioactivity predictions) .

Q. Which advanced separation technologies are suitable for purifying this compound given its complex functionalities?

Leverage membrane separation (e.g., nanofiltration) for size-selective purification of sulfonamide derivatives . Alternatively, hydrophilic interaction chromatography (HILIC) effectively separates polar moieties like the pyrazolone ring. notes that sulfonate groups enhance aqueous solubility, enabling pH-gradient chromatography .

Methodological Comparison Tables

Characterization Technique Application Key Evidence
X-ray CrystallographyStereochemical confirmation
DoE (Factorial Design)Optimization of reaction conditions
Quantum Chemical CalculationsReaction pathway prediction
HILIC ChromatographyPurification of polar derivatives

Key Considerations for Advanced Research

  • AI-Driven Automation : Implement AI tools for real-time adjustment of reaction parameters (e.g., smart laboratories with feedback loops) .
  • Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling to resolve mechanistic ambiguities .
  • Data Integrity : Use encrypted platforms for secure storage and sharing of sensitive spectral or crystallographic data .

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